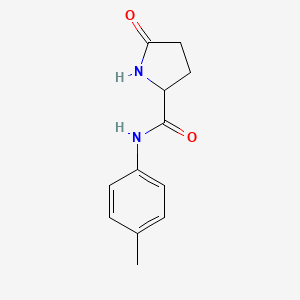

N-(4-methylphenyl)-5-oxoprolinamide

Description

General Context of 5-Oxoprolinamide Derivatives in Academic Chemical Research

The 5-oxoproline scaffold is a privileged structure in chemical research due to its presence in various natural products and its utility as a chiral building block in organic synthesis. Derivatives of 5-oxoproline, including its amides, have been investigated for a wide range of biological activities. Academic research has demonstrated that modifications to the 5-oxoproline ring and the N-substituent of the amide can lead to compounds with diverse pharmacological profiles. For instance, derivatives of 5-oxoproline have been explored for their potential as antiplatelet and antithrombotic agents. mdpi.com Research has shown that certain amides of N-substituted 5-oxoprolines can act as inhibitors of collagen-induced platelet aggregation. mdpi.com Furthermore, the 5-oxoproline core is a subject of interest in understanding enzymatic pathways, such as the reaction catalyzed by 5-oxoprolinase, which involves a phosphorylated derivative of 5-oxoproline as an intermediate. osti.gov The versatility of the 5-oxoproline scaffold also allows for the synthesis of various derivatives with potential applications in areas like biofilm inhibition. d-nb.info

Research Significance of the N-Substituted 5-Oxoprolinamide Class

The N-substituted 5-oxoprolinamide class of compounds holds considerable significance in research, particularly in the quest for novel therapeutic agents. The substituent attached to the amide nitrogen plays a crucial role in determining the biological activity of the molecule. By systematically varying this substituent, researchers can fine-tune the compound's properties to target specific biological pathways or receptors.

A notable area of research for N-substituted 5-oxoprolinamides is in the modulation of the P2X7 receptor, which is implicated in pain, inflammation, and neurodegeneration. google.com Patented research describes novel oxo-prolinamide derivatives as modulators of P2X7 receptor function, highlighting the potential of this class of compounds in treating related disorders. google.com

Furthermore, studies on related N-aryl pyroglutamic acid derivatives have revealed promising nootropic and anxiolytic effects. For example, compounds like 4-amino-N-(4-bromophenyl) and 4-amino-N-(4-aminophenyl) pyroglutamic acids have demonstrated a pronounced anxiolytic effect in preclinical models. researchgate.net In the same study, 4-amino-N-(4-methylphenyl) pyroglutamic acid, a structurally related compound to the subject of this article, was found to exhibit nootropic properties in passive avoidance and extrapolation escape tests. researchgate.net This underscores the potential of the N-(4-methylphenyl) substituent to confer specific neurological activities.

The synthesis of these N-substituted derivatives is also an active area of research, with studies focusing on creating stereochemically pure compounds to investigate the impact of stereoisomerism on biological activity. researchgate.net The ability to synthesize a library of N-substituted 5-oxoprolinamides allows for extensive structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery.

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(4-methylphenyl)-5-oxoprolinamide | Not available | C12H14N2O2 | 218.25 |

| N-(4-bromo-2-methylphenyl)-5-oxoprolinamide | 1048971-80-7 | C12H13BrN2O2 | 297.15 vulcanchem.com |

| N-(4-Chloro-2-methylphenyl)-5-oxoprolinamide | 1048971-81-8 | C12H13ClN2O2 | 252.70 |

| 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid | 2211041-37-9 | C13H15NO3 | 233.27 sigmaaldrich.com |

| N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide | Not available | C15H18N2O4S | 322.38 molport.com |

| N-(2-methoxyethyl)-2-methyl-1-[2-(4-methylphenyl)ethyl]-5-oxoprolinamide | Not available | C18H26N2O3 | 318.417 molport.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-2-4-9(5-3-8)13-12(16)10-6-7-11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKQEVOQCJUMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Methylphenyl 5 Oxoprolinamide and Structural Analogs

Strategies for Pyroglutamic Acid Ring Synthesis

The synthesis of the pyroglutamic acid (or 5-oxoproline) ring is a foundational step in producing N-(4-methylphenyl)-5-oxoprolinamide and related compounds. This heterocyclic core can be constructed through several reliable synthetic routes.

Formation of the 5-Oxoprolinamide Core Structure

The formation of the 5-oxoprolinamide core, also known as the pyroglutamyl residue, is most commonly achieved through the cyclization of glutamic acid or its derivatives. thieme-connect.de This process typically involves an acid-catalyzed dehydration reaction where the γ-carboxylic acid group and the α-amino group of glutamic acid condense to form the five-membered lactam ring. thieme-connect.de

Another prevalent method is the cyclization of glutamine. thieme-connect.degoogle.com This can occur spontaneously or be facilitated by enzymes like glutaminyl cyclase, which converts N-terminal glutamine residues into pyroglutamate (B8496135) in proteins. google.com In a laboratory setting, the synthesis of N-protected pyroglutamic acid derivatives often relies on the cyclization of N-protected glutamic acid anhydrides. thieme-connect.de For the synthesis of pyroglutamyl peptides, two main strategies are employed: the cyclization of the side-chain of glutaminyl and glutamyl peptides or the direct acylation of peptides with pyroglutamic acid. thieme-connect.de

A study on the derivatization of γ-glutamyl peptides showed that they can be converted to pyroglutamate methyl ester during derivatization with methanolic HCl, which can then be further analyzed. nih.gov

Stereochemical Control and Diastereomeric Resolution in Synthesis

Maintaining and controlling stereochemistry is critical in the synthesis of chiral molecules like this compound. Various asymmetric strategies have been developed to produce enantiomerically pure pyroglutamate derivatives.

One effective method involves the asymmetric synthesis of 3-aroyl pyroglutamic acid derivatives using a 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.com This process is initiated by a highly diastereoselective tandem aza-Michael addition, followed by a crystallization-induced diastereomer transformation (CIDT) to achieve high stereochemical purity. mdpi.com

Enantioselective synthesis of α-substituted glutamates, which can be easily lactamized to form pyroglutamates, has been accomplished through a cyclopropenimine-catalyzed Michael addition of amino ester imines. beilstein-journals.orgd-nb.info This organocatalytic approach provides access to a broad range of α-substituted pyroglutamates with high enantioselectivity. d-nb.info

Furthermore, stereoselective reactions of enolates derived from N-protected 4-oxoproline esters offer another route. For example, aldol (B89426) condensations with aldehydes proceed with high diastereoselectivity to furnish 3-substituted prolines. acs.org The nucleophilic substitution of a bromine atom in dimethyl (2S,4RS)-4-bromo-N-phthaloylglutamate with aromatic amines has been shown to yield enantiomerically pure (2S,4S)-4-arylamino-N-phthaloylglutamates after the separation of diastereomers. researchgate.net

Amide Bond Formation Techniques for N-Substitution

The formation of the amide bond linking the pyroglutamic acid core to the aryl amine is a pivotal step in the synthesis of this compound.

Coupling of Amine and Carboxylic Acid Precursors

The synthesis of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction and requires the activation of the carboxylic acid. luxembourg-bio.comiris-biotech.de This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com

A wide array of coupling reagents has been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are frequently used. luxembourg-bio.comgoogle.com The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile to form the amide bond. luxembourg-bio.com To enhance the efficiency of the coupling reaction and suppress potential side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBT) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.comgoogle.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP) and uronium/aminium salts like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). google.comresearchgate.net The choice of reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with sterically hindered or electronically challenging substrates. iris-biotech.de

| Coupling Reagent Class | Example(s) | Additive(s) | Key Features |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, additives reduce racemization and improve yield. luxembourg-bio.comgoogle.com |

| Phosphonium Salts | BOP | - | Effective for difficult couplings. researchgate.net |

| Uronium/Aminium Salts | HATU | Diisopropylethylamine | High coupling efficiency, often used in peptide synthesis. google.com |

Introduction of Aryl and Substituted Aryl Moieties, including the 4-Methylphenyl Group

The introduction of an aryl group, such as the 4-methylphenyl moiety, onto the pyroglutamic acid core presents specific challenges due to the lower nucleophilicity of aryl amines compared to alkyl amines. nih.gov

Several specialized methods have been developed to facilitate N-arylation. Copper-catalyzed N-arylation of methyl pyroglutamate represents a viable strategy for forming the N-aryl bond. researchgate.net This method is part of the broader class of Ullmann condensation reactions. Another innovative, metal-free approach involves a two-step, one-pot procedure that converts nitroarenes directly into N-aryl amides. unimi.it This is achieved through the reduction of the nitro group, followed by acylation with an anhydride (B1165640), thereby avoiding the need to handle potentially toxic aniline (B41778) precursors. unimi.it

Umpolung Amide Synthesis (UmAS) provides an alternative pathway for the direct synthesis of N-aryl amides. This method utilizes the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to form the desired amide bond without epimerization. nih.gov A patent has also described the synthesis of various N-substituted-5-oxoprolinamides, including those with substituted phenylmethyl groups, via the coupling of the corresponding amine with a pyroglutamic acid derivative using standard coupling reagents. google.com Research has also specifically detailed the synthesis of 4-amino-N-(4-methylphenyl)-5-oxoproline derivatives. researchgate.net

Chemical Derivatization Strategies for Structural Diversification

Once the core this compound structure is assembled, further chemical modifications can be introduced to create a library of structural analogs for various applications, such as structure-activity relationship (SAR) studies.

Derivatization can be performed at several positions on the molecule. For example, if the aryl ring or the pyroglutamate ring contains other functional groups, these can be modified. A patent discloses that if a substituent on the pyroglutamic acid derivative contains a primary or secondary amine, it can be further derivatized to form amides, sulfonamides, or ureas. google.com

The nitrogen atom of the pyroglutamate lactam itself can also be a site for modification. The N-alkylation or N-acylation of the pyroglutamate ring can be accomplished through methods like the Mitsunobu reaction, although the reactivity of the lactam nitrogen can be low. researchgate.net

Modification of Aromatic Ring Substituents

The most common approach to synthesizing N-aryl-5-oxoprolinamides involves the amide coupling of a 5-oxoproline derivative with a substituted aniline. This method allows for the introduction of a wide variety of substituents on the aromatic ring. The general reaction involves the activation of the carboxylic acid of 5-oxoproline, followed by reaction with the desired aniline.

A typical synthetic route starts with L-glutamic acid, which can be converted to 5-oxoproline. The carboxylic acid of 5-oxoproline is then activated using standard peptide coupling reagents. A variety of activating agents can be employed, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). The activated species is then reacted with the appropriately substituted aniline, for instance, 4-methylaniline (p-toluidine), to yield the target this compound. The choice of solvent for this reaction is typically an inert organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

The versatility of this method is demonstrated by the synthesis of a wide range of analogs with different substituents on the phenyl ring. These substituents can be varied to include halogens, alkyl groups, and trifluoromethyl groups, among others, to investigate their effect on the biological activity of the resulting compounds. For example, various substituted anilines can be used to prepare a library of N-aryl-5-oxoprolinamides.

| Aromatic Amine | Product | Notes |

| 4-methylaniline | This compound | The title compound, synthesized via standard amide coupling. |

| 2-chloro-4-fluoroaniline | N-(2-chloro-4-fluorophenyl)-5-oxoprolinamide | Prepared using similar amide coupling protocols. |

| 2-chloro-3-(trifluoromethyl)aniline | N-(2-chloro-3-(trifluoromethyl)phenyl)-5-oxoprolinamide | Demonstrates the incorporation of electron-withdrawing groups. |

| 2,3-dichloroaniline | N-(2,3-dichlorophenyl)-5-oxoprolinamide | An example of di-substituted analogs. |

| 4-bromo-2-methylaniline | N-(4-bromo-2-methylphenyl)-5-oxoprolinamide | Shows the combination of halogen and alkyl substituents. smolecule.com |

Copper-catalyzed N-arylation of pyroglutamate derivatives has also been explored as an alternative method for forming the N-aryl bond. researchgate.net This approach can be particularly useful for creating more complex analogs.

Functional Group Interconversions on the Oxoprolinamide Scaffold

Beyond modifying the aromatic ring, the oxoprolinamide scaffold itself can be chemically altered to produce a diverse range of structural analogs. These modifications can involve the introduction of new functional groups or the alteration of existing ones on the pyroglutamate ring.

One notable modification is the introduction of an amino group at the 4-position of the pyroglutamate ring. The synthesis of (2S, 4S)-4-amino-N-arylpyroglutamic acids has been achieved starting from dimethyl (2S,4RS)-4-bromo-N-phthaloylglutamate. researchgate.net Nucleophilic substitution of the bromine atom with an arylamine, followed by separation of diastereomers and removal of protecting groups, yields the desired 4-amino-N-aryl-5-oxoproline derivatives. researchgate.net These derivatives can then be further functionalized. For instance, the amino group can be acylated or protected with groups like tert-butoxycarbonyl (Boc) or tosyl (Ts). researchgate.net

Another approach to functional group interconversion is the nucleophilic ring-opening of N-protected pyroglutamates. For example, N-Boc-ethyl pyroglutamate can undergo regioselective ring-opening with various nucleophiles, such as lithium methyl p-tolyl sulfinyl anion, to generate acyclic glutamic acid derivatives. cnjournals.com These intermediates can then be used to construct more complex molecules.

Furthermore, the lactam ring of 4-amino-substituted pyroglutamic acids can undergo rearrangement. For instance, (2S,4S)-4-arylamino-5-oxoprolines can be converted in an acidic medium to the more stable 4-amino-1-aryl-5-oxoprolines. researchgate.net

| Starting Material | Reagents/Conditions | Product | Type of Interconversion |

| Dimethyl (2S,4RS)-4-bromo-N-phthaloylglutamate | 1. Arylamine2. Diastereomer separation3. Deprotection | (2S,4S)-4-Amino-N-aryl-5-oxoproline | Introduction of an amino group at C4 |

| (2S,4S)-4-Phenylamino-5-oxoproline | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | (2S,4S)-4-(N-Boc-phenylamino)-5-oxoproline | N-protection of the 4-amino group |

| N-Boc-ethyl pyroglutamate | Lithium methyl p-tolyl sulfinyl anion | p-Tolylketosulfoxide derivative | Ring-opening of the lactam |

| (2S,4S)-4-Arylamino-5-oxoproline | Acidic medium | 4-Amino-1-aryl-5-oxoproline | Lactam rearrangement |

These synthetic methodologies provide a robust toolkit for the creation of a diverse library of this compound analogs, enabling detailed structure-activity relationship (SAR) studies and the optimization of their biological profiles.

Structure Activity Relationship Sar Studies of N 4 Methylphenyl 5 Oxoprolinamide Derivatives

Elucidation of Key Pharmacophoric Elements within the Oxoprolinamide Framework

Pharmacophore models are often developed by analyzing the spatial arrangement of essential interaction features in a series of active compounds. nih.gov For the oxoprolinamide series, key pharmacophoric points would include:

A hydrophobic feature: Provided by the aromatic ring.

A hydrogen bond acceptor: The carbonyl oxygen of the 5-oxoproline ring.

A hydrogen bond donor: The amide proton.

An additional hydrogen bond acceptor: The amide carbonyl oxygen.

The relative spatial arrangement of these points is critical for productive binding to a biological target.

Influence of N-Substitutions on Molecular Interactions and Biological Activity

Modifications at the N-1 position of the 5-oxoproline ring significantly impact the biological profile of these derivatives. Studies on related heterocyclic compounds have shown that the nature of the N-substituent can modulate receptor affinity and selectivity. For example, in a series of imidazopyridine derivatives, the substituents on the amide and amino functionalities were found to modulate their potency for the CB2 receptor. mdpi.com

In the context of N-aryl-5-oxoprolinamides, the substituent on the nitrogen of the pyrrolidine (B122466) ring can influence the electronic properties and conformation of the entire molecule. For instance, research on 1-substituted (2S,4S)-4-amino-5-oxoprolines has demonstrated that different aryl groups at the N-1 position lead to varied psychotropic activities. scispace.com Specifically, compounds with 4-methylphenyl, 4-bromophenyl, and 4-aminophenyl substituents at the 1-position showed nootropic activity. scispace.com This suggests that the N-substituent plays a vital role in the molecular interactions that govern the biological response.

| N-1 Substituent | Observed Activity |

| 4-methylphenyl | Nootropic Activity scispace.com |

| 4-bromophenyl | Nootropic and Anxiolytic Activity scispace.com |

| 4-aminophenyl | Nootropic and Pronounced Anxiolytic Activity scispace.com |

This table illustrates the impact of different N-1 substituents on the biological activity of 4-amino-5-oxoproline derivatives.

Impact of Substituent Position and Electronic Nature on Aromatic Rings

The position and electronic nature of substituents on the N-phenyl ring are critical determinants of biological activity. These substituents can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins.

The electronic effects of substituents on an aromatic ring are generally classified as either electron-donating or electron-withdrawing. fiveable.me Electron-donating groups, such as alkyl (e.g., methyl), hydroxyl, and amino groups, tend to increase the electron density of the aromatic ring, which can enhance certain types of interactions. libretexts.orglibretexts.org Conversely, electron-withdrawing groups, like nitro, cyano, and halo groups, decrease the ring's electron density. libretexts.orglibretexts.org

The position of the substituent (ortho, meta, or para) is also crucial. The orientation of substitution can affect the stability of intermediates in chemical reactions and the binding geometry of the molecule with its biological target. openstax.org For example, in a study of imidazothiazole derivatives, it was found that meta- and/or para-substituted compounds were more effective than the unsubstituted parent compound, suggesting that electrostatic interactions with functional groups at these positions are important for activity. nih.gov

In the case of N-(4-methylphenyl)-5-oxoprolinamide, the methyl group at the para position is an electron-donating group. nih.gov This can influence the electronic character of the phenyl ring and potentially engage in favorable hydrophobic interactions within a receptor binding pocket. Changing the substituent or its position would likely lead to a different activity profile. For instance, replacing the methyl group with a halogen would introduce an electron-withdrawing inductive effect and a potential halogen bonding interaction. openstax.org

| Substituent | Electronic Effect | Potential Interaction |

| -CH₃ (methyl) | Electron-donating nih.gov | Hydrophobic interaction |

| -Cl (chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) openstax.org | Halogen bonding, altered electrostatics |

| -NO₂ (nitro) | Strong electron-withdrawing libretexts.org | Dipole-dipole interactions, hydrogen bonding |

| -NH₂ (amino) | Strong electron-donating libretexts.org | Hydrogen bonding, altered electrostatics |

This table summarizes the effects of different substituents on the aromatic ring.

Stereoisomeric Effects on Molecular Recognition and Functional Modulation

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which contains at least one stereocenter in the 5-oxoproline ring. The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, as proteins and other biological macromolecules are themselves chiral.

It is well-established that different stereoisomers of a compound can exhibit significantly different pharmacological activities. nih.gov For example, in a study of 4-methylaminorex, the (4S,5S) stereoisomer was found to be the most potent in producing locomotor activity. nih.gov This highlights that a specific stereochemical configuration is often required for optimal interaction with a receptor.

For derivatives of 5-oxoproline, the stereochemistry at the C2 and any other substituted positions (like C4) is critical. Research on the synthesis of 4-amino derivatives of 5-oxoproline has emphasized the importance of controlling the stereochemistry to obtain enantiomerically pure compounds, as biological activity is highly dependent on the configuration. researchgate.net The synthesis of (2S,4S)-4-amino-N-arylpyroglutamic acids, for instance, yielded compounds with notable biological effects, underscoring the significance of the trans relationship between the substituents at C2 and C4. researchgate.net

Molecular Mechanisms and Biochemical Pathway Investigations

Identification and Characterization of Molecular Targets

To understand the biological effects of N-(4-methylphenyl)-5-oxoprolinamide, the first step would be to identify its molecular targets within the body. This involves a series of in vitro and in silico studies.

Receptor Binding and Allosteric Modulation Studies

Currently, there is no publicly available data from receptor binding assays for this compound. Such studies would involve screening the compound against a panel of known receptors to determine if it binds with any significant affinity. This would reveal whether the compound acts as an agonist, antagonist, or allosteric modulator at specific receptor sites. For example, some pyroglutamic acid derivatives have been investigated for their interaction with various receptors, but this cannot be extrapolated to this compound without direct experimental evidence.

Enzyme Inhibition and Activation Profiling

Similarly, there is a lack of information on the effects of this compound on enzyme activity. Enzyme inhibition or activation profiling would be crucial to determine if this compound can modulate the function of key enzymes involved in physiological and pathological processes. While some 5-oxoproline derivatives have shown inhibitory activity against certain enzymes, no such data exists for the N-(4-methylphenyl) substituted variant.

Analysis of Protein-Ligand Interactions

Computational methods like molecular docking could provide theoretical insights into the potential binding of this compound to various protein targets. These in silico approaches can predict the binding affinity and mode of interaction, guiding further experimental validation. However, no such specific molecular docking studies for this compound have been published.

Investigation of Cellular Signaling Pathways

Once a molecular target is identified, the subsequent step is to investigate how the compound affects the downstream cellular signaling pathways.

Pathway Perturbation Assays in Cellular Models

Cell-based assays are essential to understand the functional consequences of a compound's interaction with its target. There are no published studies using cellular models to investigate how this compound might perturb specific signaling pathways. Such assays would measure changes in the levels of key signaling molecules, gene expression, or cellular processes like proliferation and apoptosis.

Modulation of Specific Biochemical Cascades and Metabolic Fluxes

The influence of this compound on specific biochemical cascades and metabolic fluxes is also an area that remains uninvestigated. Techniques like metabolomics could reveal broader changes in cellular metabolism induced by the compound. For instance, while some 4-amino substituted 5-oxoproline derivatives have been noted for their antithrombotic activity, it is unknown if this compound shares any similar properties or affects related biochemical pathways. nih.govmdpi.com

Preclinical Cellular Model Studies for Mechanistic Elucidation

A comprehensive review of publicly available scientific literature and databases has revealed a significant gap in the understanding of the molecular and cellular effects of the chemical compound this compound. Despite searches for in vitro studies and molecular analyses, no specific data were found regarding its impact on cellular processes or its molecular interactions within cell lines.

Effects on Cellular Processes in In Vitro Systems

There is currently no available research detailing the effects of this compound on cellular processes in in vitro systems. Studies investigating its influence on cell viability, proliferation, apoptosis, or other cellular functions have not been identified in the public domain.

Analysis of Molecular Responses in Cell Lines

Similarly, there is a lack of information concerning the analysis of molecular responses in cell lines following exposure to this compound. Research that would elucidate its molecular targets, pathway modulations, or gene and protein expression changes is not present in the available scientific literature. While studies on related compounds, such as 4-Amino-N-(4-methylphenyl)pyroglutamic acid, have explored their nootropic properties, these findings are not directly applicable to this compound. scispace.comresearchgate.net

Due to the absence of specific preclinical data for this compound, no data tables can be generated at this time.

Computational Approaches in Oxoprolinamide Research

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

A literature search for molecular docking studies involving N-(4-methylphenyl)-5-oxoprolinamide did not yield any specific results. Such a study would typically involve:

Identification of a relevant biological target.

Prediction of binding conformations of the compound within the target's active site.

Calculation of binding affinity or docking scores to estimate the strength of the interaction.

Analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Without published research, no data on potential biological targets, binding energies, or interaction modes for this compound can be presented.

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Conformation (e.g., DFT, FMO analysis)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. Frontier Molecular Orbital (FMO) analysis, a part of QM calculations, helps in understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

No dedicated QM or DFT studies for this compound were found in the public domain. Research in this area would provide insights into:

Optimized molecular geometry and conformational analysis.

Electronic properties like dipole moment and molecular electrostatic potential (MEP).

HOMO-LUMO energy gaps, which are indicative of chemical reactivity and stability.

The absence of these studies means that no theoretical data on the electronic or conformational properties of this compound is available to be reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are statistical models that relate the quantitative chemical structure attributes of a series of compounds to their biological activities. These models are used to predict the activity of new, unsynthesized compounds.

While some QSAR studies have been performed on broader categories of 5-oxoproline derivatives, none specifically include or provide predictive models for this compound. A QSAR study would require a dataset of structurally related compounds with measured biological activity, from which a predictive mathematical model could be built. As no such dataset featuring the target compound was identified, no QSAR models or predictive data can be discussed.

In Silico Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME studies use computational models to predict the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug. These predictions help in identifying candidates with favorable drug-like properties early in the discovery process.

There is no available literature detailing the in silico ADME profile of this compound. A typical ADME prediction would generate data for various parameters, which could be presented in a table.

Table 1: Representative In Silico ADME/Pharmacokinetic Parameters (Data Not Available)

| Property Category | Parameter | Predicted Value |

| Physicochemical Properties | Molecular Weight | Data not available |

| LogP (Lipophilicity) | Data not available | |

| Topological Polar Surface Area (TPSA) | Data not available | |

| Absorption | Human Intestinal Absorption | Data not available |

| Caco-2 Permeability | Data not available | |

| Distribution | Volume of Distribution (VDss) | Data not available |

| Blood-Brain Barrier (BBB) Permeation | Data not available | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Data not available |

| Excretion | Total Clearance | Data not available |

Without specific computational studies, the pharmacokinetic profile of this compound remains uncharacterized in the scientific literature.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (NMR, Mass Spectrometry, FT-IR, ECD)

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of N-(4-methylphenyl)-5-oxoprolinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from related structures, such as 3-aroyl pyroglutamic acid amides and other N-aryl pyroglutamides. mdpi.comresearchgate.net

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the 4-methylphenyl group, the methyl protons, and the protons of the pyroglutamate (B8496135) ring. The chemical shifts and coupling patterns of the diastereotopic methylene (B1212753) protons and the methine proton on the pyroglutamate ring are particularly diagnostic of the ring's conformation and the stereochemistry at the C2 and C4 positions. hw.ac.uk For instance, in related N-substituted pyroglutamic acid derivatives, the protons of the pyroglutamate ring typically appear in the range of 2.0-4.5 ppm. imtm.cz The aromatic protons would resonate further downfield, typically between 7.0 and 8.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. bhu.ac.inoregonstate.edu The carbonyl carbons of the amide and the lactam ring are expected to have the most downfield shifts (typically >170 ppm). The aromatic carbons would appear in the 120-140 ppm region, while the aliphatic carbons of the pyroglutamate ring and the methyl group would be found at higher fields. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in MS/MS experiments can help to elucidate the structure by showing characteristic losses, such as the cleavage of the amide bond or the opening of the pyroglutamate ring. While a specific mass spectrum for this compound is not readily available, analysis of related pyroglutamic acid derivatives by GC-MS often involves derivatization to increase volatility. researchgate.netnist.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of both the amide and the lactam, and the aromatic C-H and C=C stretching vibrations. pressbooks.pubbruker.comspectroscopyonline.com The positions of these bands can provide insights into the hydrogen bonding interactions within the molecule. For example, the C=O stretching frequencies are sensitive to the molecular environment and can indicate the presence of intra- or intermolecular hydrogen bonds. scientificwebjournals.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (7.0-8.0 ppm), pyroglutamate ring protons (2.0-4.5 ppm), and methyl protons (~2.3 ppm). |

| ¹³C NMR | Resonances for carbonyl carbons (>170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₄N₂O₂. Characteristic fragmentation patterns. |

| FT-IR | N-H stretching, C=O stretching (amide and lactam), aromatic C-H and C=C stretching vibrations. |

| ECD | Cotton effects indicative of the absolute configuration at the chiral center. |

Chromatographic Separation Techniques (HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of oxoprolinamide compounds. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector. For chiral compounds like this compound, chiral HPLC is the method of choice for separating enantiomers.

Studies on related pyroglutamide derivatives have demonstrated successful enantioseparation using polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose. researchgate.netdocumentsdelivered.comnih.gov For example, Chiralpak® and Lux® columns are frequently employed. documentsdelivered.comnih.gov The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane or heptane (B126788) and an alcohol such as ethanol (B145695) or isopropanol. documentsdelivered.com The choice of alcohol and its concentration in the mobile phase can significantly influence the retention times and the resolution of the enantiomers. Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for the chiral separation of pyroglutamides, often offering faster analysis times and reduced solvent consumption. documentsdelivered.comnih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like this compound. Derivatization can also improve the chromatographic peak shape and enhance the response of certain detectors.

Common derivatization strategies for compounds containing amine and carboxylic acid functionalities, such as the pyroglutamic acid moiety, involve silylation or acylation. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the N-H and any potential O-H groups into their trimethylsilyl (B98337) (TMS) derivatives. unina.it Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or pentafluorobenzyl bromide (PFB-Br) can also be employed to create more volatile and electron-capturing derivatives, which are particularly suitable for detection by electron capture negative ionization (ECNI) mass spectrometry, offering high sensitivity. nih.govresearchgate.netnih.gov

Table 2: Chromatographic Methods for the Analysis of Oxoprolinamide Compounds

| Technique | Stationary Phase | Mobile Phase/Derivatization | Application |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | n-Hexane/Alcohol | Enantioseparation documentsdelivered.comnih.gov |

| SFC | Chiral Stationary Phases | Supercritical CO₂/Alcohol | Chiral Separation documentsdelivered.comnih.gov |

| GC-MS | Capillary Column (e.g., DB-5) | Silylation (e.g., BSTFA) or Acylation (e.g., PFPA) | Quantification and structural analysis unina.itnih.gov |

Stable Isotope Labeling in Biochemical Pathway and Metabolomic Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. By replacing certain atoms (e.g., ¹²C, ¹H, ¹⁴N) with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry.

In the context of this compound, the pyroglutamic acid (5-oxoproline) moiety is a key component. 5-Oxoproline is an intermediate in the γ-glutamyl cycle, which is involved in glutathione (B108866) metabolism. oup.com Stable isotope-labeled pyroglutamic acid, such as L-pyroglutamic acid-¹³C₅ or L-pyroglutamic acid-d₅, can be used as tracers in metabolomic studies to investigate the pathways involving this important metabolite. oup.com These labeled compounds can serve as internal standards for accurate quantification in complex biological matrices like plasma and cell culture media. unina.it By administering a stable isotope-labeled precursor, researchers can track its conversion to various metabolites, providing valuable insights into biochemical pathways and the effects of xenobiotics on metabolism.

Future Research Directions and Unexplored Avenues for N 4 Methylphenyl 5 Oxoprolinamide

Development of Novel and Efficient Synthetic Routes for Analog Library Generation

To fully explore the therapeutic potential of N-(4-methylphenyl)-5-oxoprolinamide, the generation of a diverse library of analogs is a critical first step. This requires the development of novel and efficient synthetic strategies that allow for systematic modification of the core scaffold.

Future research should focus on:

Combinatorial and Parallel Synthesis: The application of combinatorial chemistry and parallel synthesis techniques can rapidly generate a large number of derivatives. wikipedia.orgijpsonline.com Methodologies like split-and-mix synthesis on solid supports can produce vast libraries of compounds for high-throughput screening. ijpsonline.comimperial.ac.uk For this compound, this would involve varying the substituents on both the phenyl ring and the pyroglutamic acid core. For instance, different anilines can be used to introduce a range of functional groups onto the phenyl ring, while the pyroglutamic acid moiety can be modified at various positions. clockss.orgmdpi.com

Modern Catalytic Methods: The use of modern catalytic methods, such as palladium-catalyzed C-H arylation, can enable the direct and stereospecific introduction of aryl groups at the C3 position of the pyroglutamic acid ring. acs.org This would allow for the synthesis of novel analogs with distinct three-dimensional structures.

Asymmetric Synthesis: Developing highly diastereoselective and enantioselective synthetic routes is crucial, as the stereochemistry of pyroglutamic acid derivatives often plays a significant role in their biological activity. dissertation.com Techniques such as asymmetric Michael addition reactions can be employed to produce optically pure substituted pyroglutamic acids. dissertation.com

Liquid-Phase Combinatorial Synthesis: This approach offers an alternative to solid-phase synthesis, with potential advantages in terms of reaction monitoring and purification. researchgate.net

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Application to this compound |

| Combinatorial Synthesis | Rapid generation of large libraries of compounds through systematic and repetitive connection of building blocks. wikipedia.orgijpsonline.com | Creation of a diverse library with variations on the phenyl ring and pyroglutamic acid core for screening. |

| Palladium-Catalyzed C-H Arylation | Direct and stereospecific introduction of aryl groups onto the pyroglutamic acid scaffold. acs.org | Synthesis of novel analogs with defined stereochemistry at the C3 position for structure-activity relationship studies. |

| Asymmetric Michael Addition | Highly diastereoselective method for producing optically pure substituted pyroglutamic acids. dissertation.com | Ensuring the synthesis of enantiomerically pure analogs to investigate the impact of stereochemistry on biological activity. |

Deeper Mechanistic Insights into Molecular Interactions via Advanced Biophysical Techniques

A thorough understanding of how this compound and its analogs interact with their biological targets at a molecular level is essential for rational drug design. Advanced biophysical techniques can provide detailed information on binding kinetics, thermodynamics, and the specific molecular interactions involved.

Key biophysical techniques to be employed include:

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. nih.govreactionbiology.comsprpages.nl It can be used to determine the association (kon) and dissociation (koff) rates of the compound binding to its target, providing valuable insights into the binding affinity (KD). drexel.edu SPR can also be used in fragment screening and to identify promiscuous inhibitors. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. domainex.co.uknih.govmalvernpanalytical.com From a single ITC experiment, the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding can be determined. domainex.co.ukmalvernpanalytical.com This information is crucial for understanding the driving forces behind the binding interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for obtaining high-resolution structural information about ligand-protein complexes in solution. nih.gov It can be used to identify the binding site of the compound on the target protein and to elucidate the specific atomic-level interactions. nih.gov NMR can also be used for the unambiguous identification of pyroglutamate (B8496135) modifications in proteins. nih.gov For this compound, NMR studies could reveal the conformation of the molecule when bound to its target. researchgate.netuni-duesseldorf.deplos.org

The table below summarizes the key information that can be obtained from these biophysical techniques.

| Technique | Information Provided | Relevance to this compound Research |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (KD). nih.govreactionbiology.comsprpages.nldrexel.edu | Determining how tightly and for how long the compound binds to its target, and for screening analog libraries. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). domainex.co.uknih.govmalvernpanalytical.com | Understanding the thermodynamic driving forces of the binding interaction to guide lead optimization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure of the ligand-target complex, identification of binding site and specific interactions. nih.gov | Providing a detailed picture of how the compound interacts with its target to enable structure-based drug design. |

Exploration of Unconventional or Novel Biological Targets for the Oxoprolinamide Scaffold

The pyroglutamic acid scaffold is present in a variety of biologically active molecules, suggesting that this compound and its analogs may interact with a range of biological targets. clockss.orgresearchgate.netacs.orgwikipedia.org Future research should aim to identify both conventional and unconventional targets for this compound class.

Strategies for target identification include:

Phenotypic Screening and Target Deconvolution: Phenotypic screening of a library of this compound analogs against a panel of cell-based assays can identify compounds with interesting biological activities. rsc.org Subsequent target deconvolution techniques, such as affinity chromatography using immobilized probes, can then be used to isolate and identify the specific protein targets of the active compounds. nih.gov

Screening Against Known Target Classes: Based on the known biological activities of other pyroglutamic acid derivatives, analogs of this compound could be screened against specific target classes. For example, some pyroglutamic acid derivatives have shown activity as inhibitors of VLA-4, antagonists of P2X7 receptors, and inhibitors of enzymes such as phosphodiesterase-5 (PDE-5), angiotensin-converting enzyme (ACE), and urease. mdpi.commdpi.comresearchgate.netgoogle.com

Chemical Proteomics: This approach uses chemical probes to map the interactions of small molecules with the proteome, enabling the identification of novel and unexpected targets. rsc.org

The following table outlines potential therapeutic areas for exploration based on the known activities of related compounds.

| Potential Therapeutic Area | Rationale based on Related Compounds |

| Inflammatory Diseases | Inhibition of VLA-4 by pyroglutamic acid derivatives suggests potential for treating conditions like asthma and rheumatoid arthritis. google.com |

| Neurological Disorders | Antagonism of P2X7 receptors by pyroglutamic acid amides points to possible applications in neurodegenerative diseases. mdpi.com |

| Cardiovascular and Urological Conditions | Inhibition of enzymes like ACE and urease by pyroglutamic acid suggests potential for treating hypertension and certain infections. mdpi.com |

Integration of Multi-Omics Data for a Systems-Level Understanding of Compound Activity

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to move beyond single-target investigations and adopt a systems-level approach. The integration of multiple "omics" datasets can provide a holistic view of how the compound perturbs cellular networks.

Future research in this area should involve:

Integrated Transcriptomics and Metabolomics: By simultaneously analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) in cells or tissues treated with the compound, researchers can identify perturbed metabolic pathways and the underlying gene regulatory networks. nih.govnih.govrsc.orgfrontiersin.org This integrated approach can help to elucidate the compound's mechanism of action and identify potential biomarkers of its activity. rsc.orgfrontiersin.org

Proteomics for Off-Target Profiling: Mass spectrometry-based proteomics can be used to identify not only the intended target of a compound but also its off-target interactions. This is critical for assessing the selectivity of the compound and predicting potential side effects.

Systems Biology Modeling: The data generated from multi-omics studies can be used to construct computational models of the cellular pathways affected by this compound. These models can then be used to simulate the effects of the compound and to generate new hypotheses about its mechanism of action.

The table below highlights the potential of a multi-omics approach.

| Omics Technology | Data Generated | Potential Insights for this compound |

| Transcriptomics | Changes in gene expression. | Identification of genes and pathways regulated by the compound. |

| Metabolomics | Changes in metabolite levels. | Elucidation of the metabolic pathways perturbed by the compound. |

| Proteomics | Changes in protein expression and identification of protein-ligand interactions. | Identification of the primary target and potential off-targets of the compound. |

| Systems Biology | Integrated models of cellular networks. | A holistic understanding of the compound's mechanism of action and its effects on cellular systems. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its analogs, paving the way for the development of novel therapeutic agents.

Q & A

Basic Synthesis & Optimization

Q: What are the optimal reaction conditions for synthesizing N-(4-methylphenyl)-5-oxoprolinamide? A: Synthesis typically involves coupling the 4-methylphenylamine moiety with a 5-oxoproline derivative. Key steps include:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen to activate the carboxylic acid group of 5-oxoproline .

- Solvent Optimization : Polar aprotic solvents like DMF enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity issues during cyclization steps be mitigated? A: Regioselectivity in pyrrolidinone ring formation (5-oxoproline core) can be controlled via:

- Catalytic Acid/Base Systems : Use of pyridine or triethylamine to deprotonate intermediates, directing cyclization to the desired position .

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity by enabling rapid, uniform heating .

- Protecting Groups : Temporary protection of the amide nitrogen with Boc or Fmoc groups prevents unwanted side reactions .

Basic Structural Characterization

Q: Which spectroscopic methods are most reliable for confirming the structure of this compound? A:

- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.2 ppm (proline α-H), and δ 2.3 ppm (methyl group) .

- IR Spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~1720 cm (ketone C=O) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 263.1) .

Advanced Structural Analysis: Crystallography

Q: How can discrepancies in crystallographic data be resolved during structural validation? A:

- SHELX Software Suite : Use SHELXL for refinement against high-resolution X-ray data, adjusting parameters like thermal displacement and occupancy .

- Twinned Data Handling : SHELXD can deconvolute overlapping reflections in twinned crystals, common in small-molecule systems .

- Validation Tools : Cross-check with PLATON or Mercury to identify outliers in bond lengths/angles .

Basic Biological Activity Profiling

Q: What in vitro assays are suitable for initial evaluation of biological activity? A:

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates or ADP-Glo™ kits .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptotic effects .

Advanced Mechanistic Studies

Q: How can molecular docking elucidate the mechanism of action? A:

- Protein Preparation : Use AutoDock Tools to protonate and minimize the target protein (e.g., COX-2 or HDAC) .

- Grid Parameterization : Define binding pockets around catalytic residues (e.g., Tyr385 for COX-2) .

- Docking Validation : Compare results with known inhibitors (e.g., indomethacin) and validate via MD simulations .

Data Contradiction Resolution

Q: How to address conflicting results between bioactivity assays and computational predictions? A:

- Orthogonal Assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show variability .

- Structural Analogs : Synthesize derivatives (e.g., replacing 4-methylphenyl with fluorophenyl) to test structure-activity relationships .

- Meta-Analysis : Cross-reference with databases like ChEMBL or PubChem to identify outliers in experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.